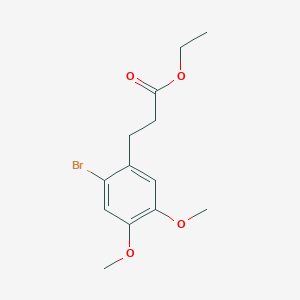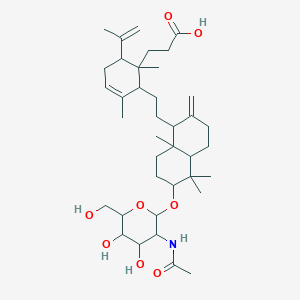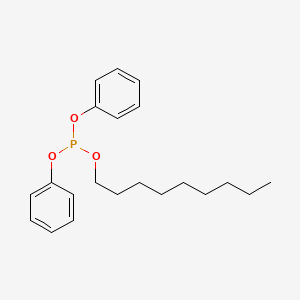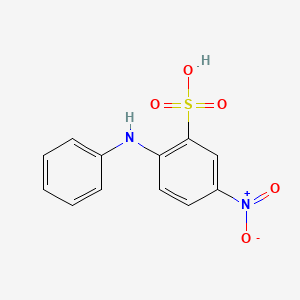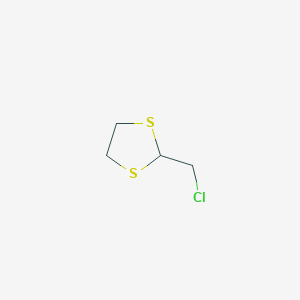
2-Chloromethyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloromethyl-1,3-dithiolane is an organosulfur compound with the molecular formula C4H7ClS2. It is a five-membered heterocyclic compound containing two sulfur atoms and one chlorine atom attached to a methylene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloromethyl-1,3-dithiolane can be synthesized through the reaction of 1,2-ethanedithiol with chloroacetaldehyde dimethyl acetal in the presence of concentrated hydrochloric acid. The reaction is typically carried out in a three-necked round-bottomed flask equipped with a dropping funnel and magnetic stirrer. The mixture is cooled to 0°C, and the chloroacetaldehyde dimethyl acetal is added dropwise over two hours. After stirring at room temperature for an additional three hours, the reaction mixture is partitioned between dichloromethane and water. The organic phase is separated, washed, and dried to obtain the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of standard organic synthesis equipment and reagents makes it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloromethyl-1,3-dithiolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding dithiolane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like primary amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted dithiolane derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced dithiolane derivatives.
Applications De Recherche Scientifique
2-Chloromethyl-1,3-dithiolane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Insecticides: Derivatives of 1,3-dithiolane have been studied for their insecticidal properties.
Polymer Chemistry: Used in the synthesis of functional polymers and materials.
Mécanisme D'action
The mechanism of action of 2-Chloromethyl-1,3-dithiolane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom can be readily displaced by nucleophiles, leading to the formation of various substituted derivatives. The sulfur atoms in the dithiolane ring can participate in redox reactions, making the compound versatile in different chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
1,3-Dithiane: Contains an additional carbon atom in the ring, altering its chemical properties.
2-Methylene-1,3-dithiolane: Contains a methylene group instead of a chloromethyl group, affecting its reactivity
Uniqueness
2-Chloromethyl-1,3-dithiolane is unique due to the presence of the chloromethyl group, which enhances its reactivity towards nucleophiles and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
86147-22-0 |
|---|---|
Formule moléculaire |
C4H7ClS2 |
Poids moléculaire |
154.7 g/mol |
Nom IUPAC |
2-(chloromethyl)-1,3-dithiolane |
InChI |
InChI=1S/C4H7ClS2/c5-3-4-6-1-2-7-4/h4H,1-3H2 |
Clé InChI |
HZXIGTCQJZOQFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
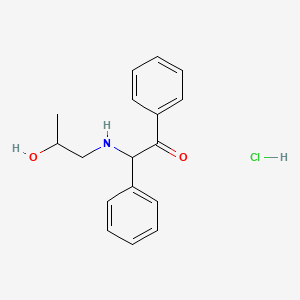
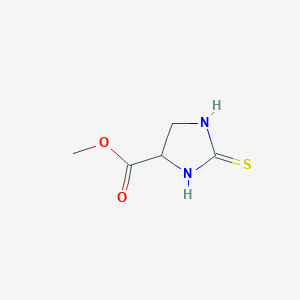
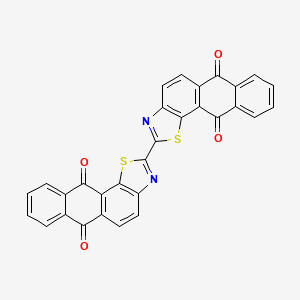
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)




